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Compound of Interest

Compound Name: 2-(4-Bromophenyl)succinic acid

Cat. No.: B2727319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(4-Bromophenyl)succinic acid (CAS No. 71471-40-4) is a dicarboxylic acid derivative with

potential applications in pharmaceutical and materials science research.[1][2] Its structure,

featuring a brominated aromatic ring and a succinic acid moiety, imparts specific chemical

properties that are of interest in the synthesis of novel compounds.[1] A thorough

understanding of its spectroscopic characteristics is fundamental for its identification, purity

assessment, and the elucidation of its role in various chemical reactions. This guide provides a

detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for 2-(4-Bromophenyl)succinic acid, grounded in established

spectroscopic principles and comparative data from related structures.

Molecular Structure and Spectroscopic Overview
The molecular structure of 2-(4-Bromophenyl)succinic acid (C₁₀H₉BrO₄) is the foundation for

interpreting its spectroscopic data.[2] The key structural features include a parasubstituted

bromophenyl group, a chiral center at the C2 position of the succinic acid backbone, and two

carboxylic acid groups. Each of these components will give rise to characteristic signals in the

NMR, IR, and MS spectra.

Caption: Molecular structure of 2-(4-Bromophenyl)succinic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-(4-Bromophenyl)succinic acid, both ¹H and ¹³C NMR will provide critical

information about its structure.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-(4-Bromophenyl)succinic acid is expected to exhibit distinct

signals for the aromatic, methine, and methylene protons. The carboxylic acid protons will also

be visible, though their chemical shift can be highly variable.
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Proton(s)

Expected

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constants (J,

Hz)

Notes

Carboxylic Acid

(-COOH)
10.0 - 13.0 Broad Singlet -

The chemical

shift is

dependent on

concentration

and solvent. May

exchange with

D₂O.[3][4]

Aromatic (C₆H₄) 7.2 - 7.6

Doublet of

Doublets (AA'BB'

system)

~8-9

Protons on the

bromophenyl ring

will appear as

two distinct

doublets due to

symmetry.

Methine (-CH) 3.8 - 4.2
Triplet or Doublet

of Doublets
~6-8

This proton is

coupled to the

adjacent

methylene

protons.

Methylene (-

CH₂)
2.8 - 3.2 Multiplet

~6-8 and ~15-17

(geminal)

These two

protons are

diastereotopic

and will likely

show complex

splitting.

Expert Insight: The protons of the methylene group are diastereotopic due to the adjacent chiral

center. This means they are in chemically non-equivalent environments and will have different

chemical shifts. They will couple to each other (geminal coupling) and to the methine proton

(vicinal coupling), resulting in a complex multiplet.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Carbon(s)
Expected Chemical Shift (δ,

ppm)
Notes

Carboxylic Acid (-COOH) 170 - 180

Two distinct signals are

expected for the two carboxylic

acid carbons.[3][4]

Aromatic (C-Br) 120 - 125

The carbon attached to the

bromine will be shielded

compared to the other

aromatic carbons.

Aromatic (CH) 128 - 135
Two signals are expected for

the aromatic CH carbons.

Aromatic (C-C) 138 - 142

The quaternary aromatic

carbon attached to the succinic

acid moiety.

Methine (-CH) 45 - 55
The chiral carbon attached to

the aromatic ring.

Methylene (-CH₂) 35 - 45
The methylene carbon of the

succinic acid backbone.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-(4-Bromophenyl)succinic acid will be dominated by absorptions from the

carboxylic acid groups and the aromatic ring.
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Functional Group
Expected

Wavenumber (cm⁻¹)
Intensity Notes

O-H stretch

(Carboxylic Acid)
2500 - 3300 Broad

This very broad

absorption is

characteristic of the

hydrogen-bonded O-H

in carboxylic acid

dimers.[3][4]

C-H stretch (Aromatic) 3000 - 3100 Medium

C-H stretch (Aliphatic) 2850 - 3000 Medium

C=O stretch

(Carboxylic Acid)
1680 - 1720 Strong

The strong carbonyl

absorption is a key

feature of carboxylic

acids.[3][4]

C=C stretch

(Aromatic)
1450 - 1600 Medium to Weak

C-O stretch

(Carboxylic Acid)
1200 - 1300 Strong

C-Br stretch 500 - 600 Medium to Strong

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Sample Preparation: A small amount of the solid 2-(4-Bromophenyl)succinic acid is placed

directly onto the ATR crystal.

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background

spectrum of the clean ATR crystal should be taken prior to sample analysis.

Data Processing: The background spectrum is subtracted from the sample spectrum to

obtain the final IR spectrum of the compound.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-(4-Bromophenyl)succinic acid, the presence of bromine, with its two

major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic

pattern for the molecular ion and any bromine-containing fragments.[5][6]

Expected Fragmentation Pattern:

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z corresponding to the

molecular weights with ⁷⁹Br and ⁸¹Br.

Loss of H₂O: Fragmentation involving the loss of a water molecule from the carboxylic acid

groups.

Loss of COOH: Cleavage of a carboxylic acid group.

Loss of Br: Loss of the bromine atom.

Benzylic Cleavage: Fragmentation at the bond between the chiral carbon and the aromatic

ring.

[C₁₀H₉BrO₄]⁺˙
(Molecular Ion)

[M - H₂O]⁺˙
- H₂O

[M - COOH]⁺- COOH

[M - Br]⁺

- Br

[C₆H₄Br]⁺
- C₄H₅O₂

Click to download full resolution via product page

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: The sample is introduced into the ion source, typically via a direct

insertion probe or after separation by gas chromatography.
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Ionization: The sample molecules are bombarded with high-energy electrons, causing

ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

Detection: The abundance of each ion is measured, generating the mass spectrum.

Conclusion
The spectroscopic data of 2-(4-Bromophenyl)succinic acid can be reliably predicted based

on its chemical structure and the established principles of NMR, IR, and MS. This guide

provides a comprehensive overview of the expected spectral features, which can be used by

researchers for compound identification, structural verification, and quality control. The

provided experimental protocols offer a starting point for the practical acquisition of this data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b2727319#spectroscopic-data-nmr-ir-ms-of-2-4-
bromophenyl-succinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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